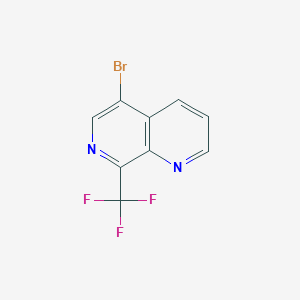
5-Bromo-8-(trifluoromethyl)-1,7-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-8-(trifluoromethyl)-1,7-naphthyridine is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 8th position on the naphthyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-(trifluoromethyl)-1,7-naphthyridine typically involves the bromination of 8-(trifluoromethyl)-1,7-naphthyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
5-Bromo-8-(trifluoromethyl)-1,7-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-8-(trifluoromethyl)-1,7-naphthyridine, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
5-Bromo-8-(trifluoromethyl)-1,7-naphthyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Bromo-8-(trifluoromethyl)-1,7-naphthyridine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the bromine and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-Bromo-8-(trifluoromethoxy)quinoline
- 8-Bromo-5-(trifluoromethyl)quinoline
- 5-Bromo-8-(trifluoromethyl)quinoline
Uniqueness
5-Bromo-8-(trifluoromethyl)-1,7-naphthyridine is unique due to its specific substitution pattern on the naphthyridine ring. The presence of both bromine and trifluoromethyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C9H4BrF3N2 |
|---|---|
分子量 |
277.04 g/mol |
IUPAC 名称 |
5-bromo-8-(trifluoromethyl)-1,7-naphthyridine |
InChI |
InChI=1S/C9H4BrF3N2/c10-6-4-15-8(9(11,12)13)7-5(6)2-1-3-14-7/h1-4H |
InChI 键 |
UAKITBQBELMAFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=NC=C2Br)C(F)(F)F)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)
![N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine](/img/structure/B13934066.png)

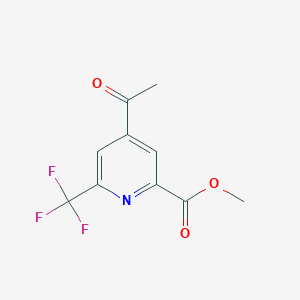
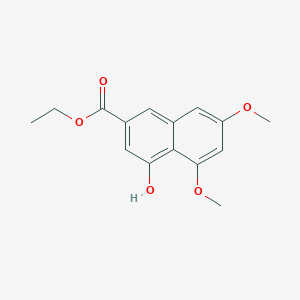



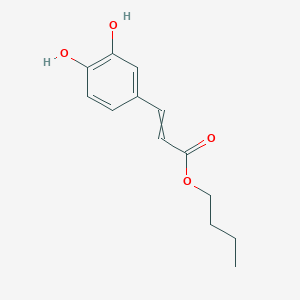
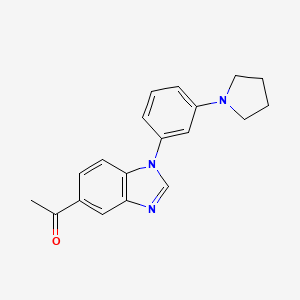
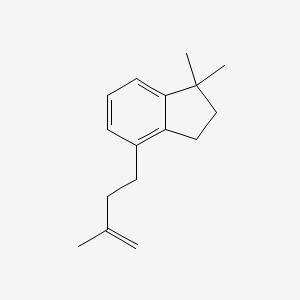
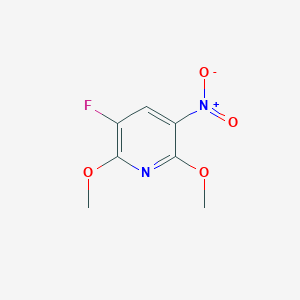
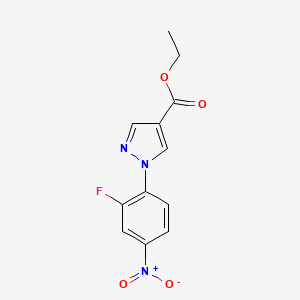
![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
